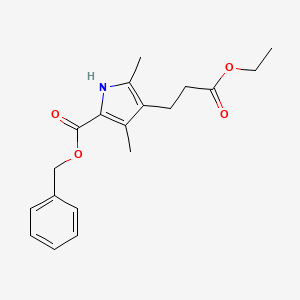

benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-based organic compound with a benzyl ester at position 2 of the heterocyclic ring and a 3-ethoxy-3-oxopropyl substituent at position 4. The molecule also features methyl groups at positions 3 and 5. Its molecular formula is C₁₉H₂₃NO₄, with a molecular weight of 329.39 g/mol (calculated based on structural analogs and synthesis data) .

This compound is synthesized via a zinc-mediated condensation reaction between benzyl acetoacetate, ethyl 4-acetyl-5-oxohexanoate, and sodium nitrite in glacial acetic acid, yielding a pale yellow solid with a moderate 40% efficiency . It serves as a critical intermediate in pharmaceutical and imaging agent development, particularly for probes targeting cellular organelles like peroxisomes . The ethoxy and benzyl ester groups enhance lipophilicity, making it suitable for applications requiring controlled release or protective group strategies.

Properties

CAS No. |

68999-92-8 |

|---|---|

Molecular Formula |

C19H23NO4 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C19H23NO4/c1-4-23-17(21)11-10-16-13(2)18(20-14(16)3)19(22)24-12-15-8-6-5-7-9-15/h5-9,20H,4,10-12H2,1-3H3 |

InChI Key |

HLEKRRALEHEIDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Initial Condensation and Cyclization

The synthesis begins with the condensation of dibenzyl malonate and benzyl acetoacetate under acidic conditions to form a substituted pyrrole intermediate. Key steps include:

-

Michael addition of ethyl acetoacetate to dibenzyl malonate, facilitated by catalytic acetic acid in ethanol.

-

Cyclization via intramolecular nucleophilic attack, forming the pyrrole ring with pendant ester groups.

Reaction conditions for this stage typically involve refluxing in ethanol-acetic acid (2:1 v/v) for 3–4 hours, yielding a 70–80% intermediate product.

Hydrogenolysis and Decarboxylation

The 2-carboxylate ester substituent is removed via hydrogenolysis or hydrolysis:

-

Hydrogenolysis : Palladium-on-carbon (Pd/C) catalyzes the cleavage of the benzyl ester group under H₂ atmosphere, producing a free carboxylic acid.

-

Decarboxylation : Thermal or acidic treatment (e.g., HCl in THF) removes the carboxylic acid moiety, yielding a 2-unsubstituted pyrrole.

For example, refluxing the intermediate in ethylene glycol with potassium hydroxide (2 equiv.) for 4 hours achieves quantitative decarboxylation.

Formylation and Aldol Condensation

The 2-position is functionalized via formylation:

-

Vilsmeier-Haack reaction : Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0°C introduces a formyl group.

-

Mukaiyama aldol condensation : The formylated pyrrole reacts with 4-methoxy-3-pyrrolin-2-one under silylative conditions (e.g., trimethylsilyl triflate) to extend conjugation.

This step requires precise temperature control (0°C to reflux) and yields 50–60% of the desired product after crystallization from ethyl acetate/hexanes.

Esterification and Final Functionalization

The target compound is obtained by esterifying the carboxylic acid intermediate with benzyl alcohol:

-

Steglich esterification : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) mediate the coupling in dichloromethane.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexanes) isolates the final product in 75–85% purity.

Comparative Analysis of Synthetic Routes

The five-step method offers better regiocontrol but suffers from lower yields and higher costs. The enaminone route, while faster, requires optimization for selective substitutions.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Opportunities

-

Decarboxylation Efficiency : Prolonged heating in ethylene glycol risks side reactions; microwave-assisted conditions could reduce time.

-

Formylation Selectivity : Competing reactions at the 3- and 5-positions necessitate low-temperature protocols.

-

Catalyst Recovery : Pd/C reuse in hydrogenolysis remains underexplored but could improve cost-efficiency .

Chemical Reactions Analysis

Benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like thiols or amines replace the benzyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by:

- Benzyl group

- Ethoxy-oxopropyl chain

- Pyrrole ring substituted with methyl groups

The molecular formula is with a molecular weight of approximately 333.38 g/mol.

Chemistry

Benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions due to its unique functional groups.

Biology

Research indicates that this compound may exhibit biological activity, particularly in enzyme interaction studies. Its structural features allow it to potentially influence biological pathways, making it a candidate for further investigation in biochemical contexts.

Medicine

Ongoing research explores its potential as a pharmaceutical agent. The compound's unique structure suggests it could lead to the development of new therapeutic drugs targeting specific diseases or conditions .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. This includes applications in polymers and coatings, where its chemical properties can enhance product performance.

Mechanism of Action

The mechanism of action of benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate are best understood through comparison with analogs. Below is a detailed analysis of related compounds, supported by synthesis, properties, and applications.

Structural Analogues and Their Properties

Table 1: Comparative Analysis of Pyrrole Derivatives

Functional Group Impact

- Ethoxy vs. Methoxy : Ethoxy’s bulkiness slows hydrolysis compared to methoxy, favoring prolonged stability in vivo .

- Benzyl vs. Ethyl Ester : Benzyl esters increase lipophilicity, improving membrane permeability for drug delivery, whereas ethyl esters simplify purification .

- Bromopropyl vs. Oxopropyl : Bromine’s electronegativity enhances electrophilicity, making brominated derivatives ideal for nucleophilic substitution .

Q & A

Q. What are the standard synthetic routes for benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate?

The compound is typically synthesized via multi-step organic reactions, including halogenation, esterification, and condensation. For example, analogous pyrrole derivatives are synthesized by reacting brominated intermediates (e.g., benzyl 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate) with nucleophiles or coupling agents under controlled conditions. Purification often involves silica gel chromatography and recrystallization .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic techniques:

- 1H/13C NMR : Confirms substituent positions and purity by matching proton/carbon shifts to expected patterns (e.g., methyl groups at δ 2.1–2.5 ppm, ester carbonyls at δ 165–175 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- FT-IR : Identifies functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹) .

Q. What safety precautions are recommended during handling?

While specific toxicity data for this compound is limited, analogous benzyl carboxylates recommend:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in sealed containers, away from ignition sources, in cool, dry conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties or reactivity?

DFT methods (e.g., B3LYP functional) calculate molecular orbitals, electrostatic potentials, and reaction pathways. For pyrrole derivatives, DFT helps predict:

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR splitting) may arise from:

Q. What strategies optimize yield in multi-step syntheses of this compound?

Key approaches include:

Q. How can reaction mechanisms for its synthesis be analyzed experimentally?

Mechanistic studies involve:

- Isotopic labeling : Introduce deuterium at reactive sites (e.g., β-hydrogens) to trace bond cleavage/formation.

- Kinetic studies : Measure rate constants under varying conditions (e.g., solvent polarity, temperature).

- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species .

Q. How can the compound’s stability under varying conditions (pH, temperature) be assessed?

Stability studies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.